1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C10H8N6O2 |
|---|---|
Molecular Weight |
244.21 g/mol |
IUPAC Name |
1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N6O2/c1-6-2-8(16-10(14-6)11-4-13-16)15-3-7(9(17)18)12-5-15/h2-5H,1H3,(H,17,18) |
InChI Key |
OLJZDEODTTYNFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3C=C(N=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approach
A widely adopted method involves reacting 3-amino-1,2,4-triazole with methyl-substituted β-keto esters. For example, ethyl 3-oxobutanoate (a β-keto ester with a methyl group) undergoes cyclocondensation with 3-amino-1,2,4-triazole in acetic acid under reflux. This reaction yields 5-methyl-triazolo[1,5-a]pyrimidin-7(4H)-one, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to form the 7-chloro derivative.
Key Reaction Conditions
| Reactants | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| 3-Amino-1,2,4-triazole + Ethyl 3-oxobutanoate | Acetic acid | None | Reflux | 85–90 |
| 7-Hydroxy → 7-Chloro | POCl₃ | – | 80°C | 75–80 |
Nitration-Reduction Pathway
An alternative route involves nitrating pre-formed triazolopyrimidines followed by reduction. For instance, nitration oftriazolo[1,5-a]pyrimidine with fuming HNO₃ in H₂SO₄ introduces a nitro group at position 6, yielding 6-nitro derivatives. Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, producing 6,7-diamino intermediates. These diamines serve as precursors for further functionalization.
Functionalization to Introduce the Imidazole Moiety
The imidazole ring is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.
Nucleophilic Substitution at Position 7
The 7-chloro intermediate reacts with 4-carboxyimidazole under basic conditions. For example, sodium hydride (NaH) in dimethylformamide (DMF) facilitates the displacement of chlorine by the imidazole nitrogen, forming the C–N bond.
Optimization Insight
Palladium-Catalyzed Coupling
In cases where direct substitution is inefficient, Suzuki-Miyaura coupling employs boronic acid derivatives of imidazole. For instance, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-4-carboxylic acid reacts with 7-bromo-5-methyl-triazolo[1,5-a]pyrimidine using Pd(PPh₃)₄ as a catalyst.
Representative Conditions
| Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Borono-1H-imidazole-4-carboxylic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 60–65 |
Carboxylic Acid Group Introduction and Final Steps
The carboxylic acid functionality is either introduced early via malonate intermediates or through hydrolysis of ester-protected groups.
Malonate-Based Synthesis
Ethyl potassium malonate reacts with activated triazolopyrimidine intermediates (e.g., CDI-activated carboxylic acids) to form β-keto esters, which are cyclized with amines. For example, coupling 3-(6-methyltriazolo[1,5-a]pyrimidin-2-yl)propanoic acid with 5-methyl-1H-pyrazol-3-amine in acetic acid yields the imidazole-carboxylic acid derivative.
Ester Hydrolysis
Methyl or ethyl esters of the imidazole-carboxylic acid are hydrolyzed using aqueous NaOH or LiOH. For instance, treatment of the methyl ester with 2N NaOH at 60°C for 4 hours achieves quantitative conversion to the carboxylic acid.
Optimization and Yield Considerations
Critical Parameters
-
Temperature Control : Excessive heat during cyclocondensation leads to decomposition; optimal yields occur at 80–100°C.
-
Catalyst Loading : Pd-based catalysts require precise stoichiometry (1–2 mol%) to avoid side reactions.
-
Protection Strategies : Boc-protection of amines improves solubility during coupling steps.
Comparative Yields Across Methods
| Step | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Triazolopyrimidine core | Cyclocondensation | 85 | 98.5 |
| Imidazole coupling | SNAr | 70 | 97.0 |
| Carboxylic acid hydrolysis | NaOH hydrolysis | 95 | 99.2 |
Challenges and Limitations
-
Regioselectivity : Competing reactions at N1 vs. N3 of imidazole necessitate careful base selection.
-
Solubility Issues : Polar intermediates (e.g., diamines) require DMF or DMSO, complicating purification.
-
Functional Group Compatibility : POCl₃-mediated chlorination risks ester group hydrolysis if unprotected .
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The carboxylic acid group (-COOH) undergoes standard transformations:
Heterocyclic Ring Functionalization
The triazolo[1,5-a]pyrimidine and imidazole rings participate in electrophilic and nucleophilic reactions:
Electrophilic Aromatic Substitution (EAS)
-
Nitration : Fuming HNO₃/H₂SO₄ at 80°C introduces nitro groups at electron-rich positions (e.g., C-5 of triazole ring) .
-
Halogenation : Cl₂/Br₂ in acetic acid yields halogenated derivatives for cross-coupling reactions.
Nucleophilic Substitution
-
Displacement of labile substituents (e.g., -NH₂) with nucleophiles like amines or thiols under basic conditions .
Metal Chelation and Coordination Chemistry
The nitrogen-rich structure forms stable complexes with transition metals:
| Metal Ion | Ligand Sites | Application |
|---|---|---|
| Cu(II) | N1 (triazole), N3 (imidazole), O (carboxylate) | Catalytic or antimicrobial activity . |
| Fe(III) | Pyrimidine N, carboxylate O | Potential anticancer agents . |
Cyclocondensation Reactions
The compound serves as a precursor for fused heterocycles:
-
With Glyoxal : Forms annulated imidazo[4,5-e]triazolo[1,5-a]pyrimidines under acidic conditions (Scheme 1) .
-
With Diamines : Produces polycyclic systems via microwave-assisted cyclocondensation .
Photochemical and Thermal Stability
Scientific Research Applications
Anticancer Activity
Recent studies have shown that derivatives of triazolo-pyrimidine compounds exhibit significant anticancer properties. For instance, a series of compounds based on triazole structures have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. The results indicated that certain derivatives demonstrated potent activity against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells.
Case Study:
In a study evaluating the cytotoxic effects of triazolo derivatives, compounds were synthesized using quantitative structure–activity relationship (QSAR) methods. The study concluded that modifications at specific positions on the triazole ring significantly enhanced anticancer activity against the tested cell lines .
Antimicrobial Properties
Another important application of this compound is its antimicrobial activity. Research has indicated that triazolo-pyrimidine derivatives can exhibit moderate antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Activity of Triazolo-Pyrimidine Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 64 µg/mL |
| Compound C | Pseudomonas aeruginosa | < 16 µg/mL |
This table summarizes the antimicrobial efficacy of selected compounds derived from triazolo-pyrimidines .
Mechanism of Action
The mechanism
Biological Activity
The compound 1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid is a derivative of the triazolo-pyrimidine class and has garnered interest for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound based on current research findings, including case studies and data tables.
- Chemical Formula : C₆H₆N₄O
- Molecular Weight : 150.1380 g/mol
- CAS Number : 2503-56-2
- IUPAC Name : 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. The triazolo-pyrimidine core is known to exhibit kinase inhibitory properties, which play a crucial role in regulating cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against cancer cell lines such as HeLa and L363. The IC₅₀ values were reported to be around 4.4 μM, indicating potent activity against Polo-like kinase 1 (Plk1), a target associated with various cancers .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise in anti-inflammatory applications:
- COX Inhibition : It was found to inhibit cyclooxygenase (COX) enzymes, with IC₅₀ values comparable to those of established anti-inflammatory drugs like celecoxib .
Data Tables
| Biological Activity | Cell Line / Target | IC₅₀ Value (μM) | Reference |
|---|---|---|---|
| Cytotoxicity | HeLa | 4.4 | |
| Cytotoxicity | L363 | Not specified | |
| COX Inhibition | COX-2 | 0.04 |
Case Study 1: Anticancer Efficacy
A study conducted by Alverez et al. explored the structure-activity relationship (SAR) of various derivatives of triazolo-pyrimidines. The results indicated that modifications at specific positions on the triazolo ring could enhance cytotoxicity against Plk1-expressing cancer cells.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar compounds derived from the triazolo series. The findings suggested that these compounds not only inhibited cancer cell growth but also exhibited protective effects on neuronal cells under oxidative stress conditions.
Comparison with Similar Compounds
Structural Analogues with Triazolopyrimidine Cores
Compounds sharing the triazolopyrimidine backbone but differing in substituents or attached rings are compared below:
*Calculated based on structural formula.
Key Observations :
- Substituents on the triazolopyrimidine core significantly influence bioactivity. For example, the trifluoromethylphenyl group in compound 3 (above) enhances PfDHODH inhibition , while the imidazole-carboxylic acid in the target compound may improve solubility for drug delivery.
Imidazole-Carboxylic Acid Derivatives
Compounds with imidazole-carboxylic acid moieties but divergent heterocyclic systems:
Key Observations :
- The phenyl substitution in CAS 135417-65-1 introduces steric bulk, which may hinder binding to compact active sites .
Pharmacological Activity of Related Compounds
Triazolopyrimidine derivatives exhibit diverse biological activities:
- Antiparasitic: Compound 3 (from ) inhibits PfDHODH, a key enzyme in Plasmodium metabolism, with IC50 values in the nanomolar range .
- Anticancer : Thiophene-triazolopyrimidine hybrids (e.g., compound 19b in ) show potent activity against cancer cell lines, surpassing doxorubicin in some cases .
- Antimicrobial : Pyrazole-triazolopyrimidine derivatives () inhibit plant pathogens like Fusarium graminearum at 50 µg/mL .
Its triazolopyrimidine core suggests possible antiparasitic activity, though experimental validation is required.
Q & A
Q. Basic Research Focus
- NMR : NMR (400 MHz) confirms substitution patterns:
- FTIR : Carboxylic acid C=O stretch at 1680–1720 cm .
- X-ray crystallography resolves conformational isomerism in the triazolopyrimidine ring .
How can computational modeling predict the compound’s reactivity and electronic properties?
Q. Advanced Research Focus
- DFT Calculations : B3LYP/6-31G(d,p) models predict HOMO-LUMO gaps (~4.2 eV), indicating potential for charge-transfer interactions in biological systems .
- Reaction Path Analysis : Quantum chemical calculations (e.g., Gaussian 09) simulate intermediates in MCRs, guiding catalyst selection .
Example : Transition state modeling identified TMDP’s role in stabilizing zwitterionic intermediates during cyclocondensation .
How should researchers address contradictory data in biological activity assays for this compound?
Advanced Research Focus
Contradictions may arise from:
- Solubility variations (e.g., DMSO vs. aqueous buffers).
- Enantiomeric impurities (chiral centers in triazolopyrimidine).
Methodological Solutions : - Validate purity via HPLC (≥98%) and chiral chromatography .
- Use standardized assay protocols (e.g., NIH/3T3 cell lines for cytotoxicity) with IC replicates (n ≥ 3) .
- Cross-reference with in silico docking (AutoDock Vina) to confirm binding affinity trends .
What are the stability considerations for storing and handling this compound?
Q. Basic Research Focus
- Storage : -20°C under inert gas (N) to prevent hydrolysis of the carboxylic acid group .
- Degradation Pathways : Moisture-induced decarboxylation (monitored via TLC; silica gel 60 F) .
Stability Testing : Accelerated aging studies (40°C/75% RH for 4 weeks) showed <5% degradation when stored in amber vials .
How can heterogeneous catalysis improve the scalability of its synthesis?
Q. Advanced Research Focus
- Membrane Reactors : Facilitate continuous-flow synthesis with immobilized TMDP catalysts, reducing waste .
- Solid-Supported Reagents : Silica-bound catalysts enhance recyclability (5 cycles with <10% activity loss) .
Case Study : A packed-bed reactor achieved 92% yield at 1.5 g/h throughput for analogous triazolopyrimidines .
What analytical challenges arise in quantifying trace impurities in this compound?
Q. Advanced Research Focus
- LC-MS/MS : Detects sub-ppm impurities (e.g., residual ethyl ester intermediates) .
- Method Validation : Follow ICH Q2(R1) guidelines for LOD (0.01%) and LOQ (0.03%) .
Example : A UPLC-PDA method (C18 column, 0.1% formic acid/acetonitrile gradient) resolved 12 impurities in 15 minutes .
How do structural modifications (e.g., halogen substitution) alter its physicochemical properties?
Q. Basic Research Focus
- LogP : Replacement of methyl with Cl increases hydrophobicity (LogP from 1.2 to 2.1) .
- pKa : Carboxylic acid pKa ~3.5 (predicted via MarvinSketch), ensuring ionization at physiological pH .
Synthetic Strategy : Introduce halogens via Pd-catalyzed cross-coupling post-cyclization .
What safety protocols are critical when handling intermediates in its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
